3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
Overview
Description
“3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is a chemical compound that is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” include a molecular weight of 219.21 . The compound is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- A study by Shevchuk et al. (2012) details the synthesis of 3- and 4-(1H-azol-1-yl)piperidines, a category that includes compounds similar to 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine. This process involves the arylation of azoles with bromopyridines and subsequent reduction, indicating a method for creating variants of the compound (Shevchuk et al., 2012).
Biological Activity and Potential Therapeutic Applications
- Neurological Disorders: Wright et al. (1999) identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting potential therapeutic applications in neurological disorders, such as Parkinson's disease (Wright et al., 1999).
- Anti-Inflammatory Agents: A study by Li et al. (2015) discovered novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives with significant anti-inflammatory activity, indicating the potential of related compounds in treating inflammation (Li et al., 2015).
Chemical Synthesis and Structural Studies
- Research by Mundwiler et al. (2004) on mixed ligand tricarbonyl complexes, involving imidazole and benzyl isocyanide, highlights the versatility of imidazole derivatives in complex chemical syntheses. This research is pertinent to understanding the broader chemical applications of 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine (Mundwiler et al., 2004).
Antimicrobial Activity
- A study by Anisetti et al. (2012) synthesized novel quinolinone derivatives with significant antimicrobial activity, providing insight into the potential antimicrobial applications of related compounds, such as 3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine (Anisetti et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may apply to “3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine”.
properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVZTOQDFOBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.